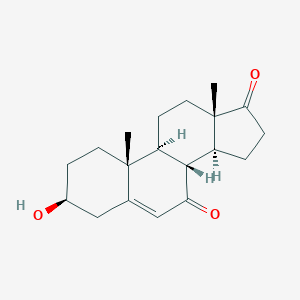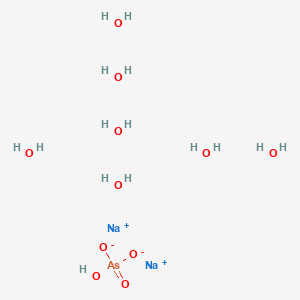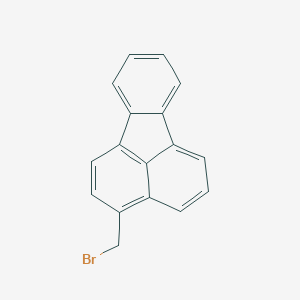
Fluoranthene, 3-(bromomethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluoranthene, 3-(bromomethyl)- is a chemical compound that belongs to the family of polycyclic aromatic hydrocarbons (PAHs). PAHs are a group of organic compounds that are formed by the incomplete combustion of organic materials such as coal, oil, and gas. Fluoranthene, 3-(bromomethyl)- is a halogenated derivative of fluoranthene, which is a common PAH found in the environment. This compound has gained attention due to its potential use in scientific research.
Wirkmechanismus
The mechanism of action of fluoranthene, 3-(bromomethyl)- is not well understood. However, it is believed that the bromomethyl group can react with nucleophiles such as amino acids in proteins, leading to the formation of covalent adducts. This can affect the structure and function of proteins, leading to changes in cellular processes.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of fluoranthene, 3-(bromomethyl)- are not well studied. However, studies have shown that exposure to Fluoranthene, 3-(bromomethyl)- can lead to DNA damage, oxidative stress, and inflammation. These effects can contribute to the development of diseases such as cancer and cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using fluoranthene, 3-(bromomethyl)- in lab experiments is its fluorescent properties, which make it useful for studying biological processes. However, one limitation is its potential toxicity, which can affect the accuracy of the results.
Zukünftige Richtungen
There are several future directions for the use of fluoranthene, 3-(bromomethyl)- in scientific research. One direction is the development of new fluorescent probes based on this compound for the study of DNA-protein interactions. Another direction is the study of the toxicity of this compound and its effects on cellular processes. Additionally, the use of fluoranthene, 3-(bromomethyl)- in the development of new drugs and therapies is a potential future direction.
Synthesemethoden
Fluoranthene, 3-(bromomethyl)- can be synthesized by the bromination of fluoranthene using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) chloride. The reaction is carried out in a solvent such as chloroform or dichloromethane at room temperature.
Wissenschaftliche Forschungsanwendungen
Fluoranthene, 3-(bromomethyl)- has potential applications in scientific research. It can be used as a fluorescent probe to study the interaction between DNA and proteins. It can also be used as a precursor for the synthesis of other fluorescent compounds that can be used in biological imaging.
Eigenschaften
CAS-Nummer |
135294-98-3 |
|---|---|
Produktname |
Fluoranthene, 3-(bromomethyl)- |
Molekularformel |
C17H11Br |
Molekulargewicht |
295.2 g/mol |
IUPAC-Name |
3-(bromomethyl)fluoranthene |
InChI |
InChI=1S/C17H11Br/c18-10-11-8-9-16-14-5-2-1-4-13(14)15-7-3-6-12(11)17(15)16/h1-9H,10H2 |
InChI-Schlüssel |
ULFISVXZDJQFKQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)CBr |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)CBr |
Andere CAS-Nummern |
135294-98-3 |
Synonyme |
3-(bromomethyl)fluoranthene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



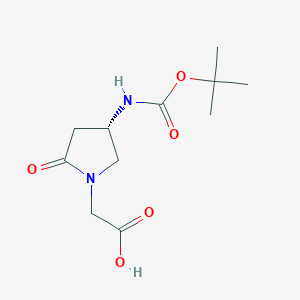
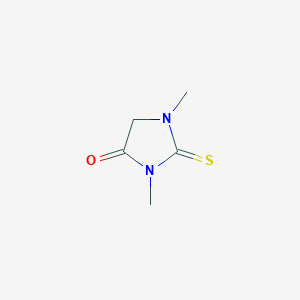
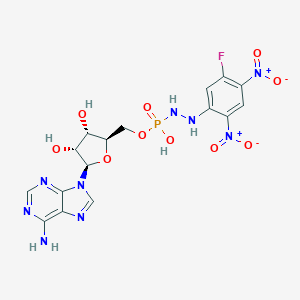
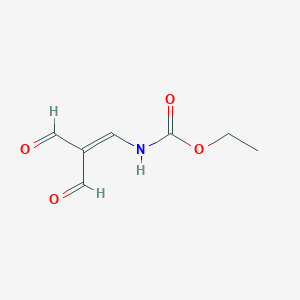
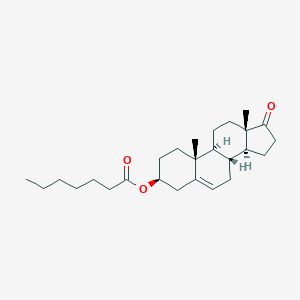
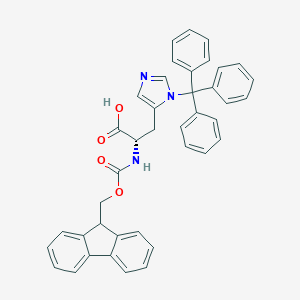
![2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B159653.png)
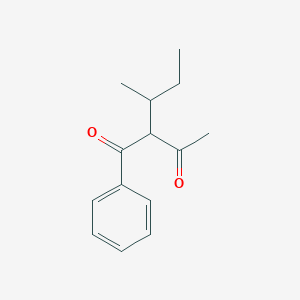
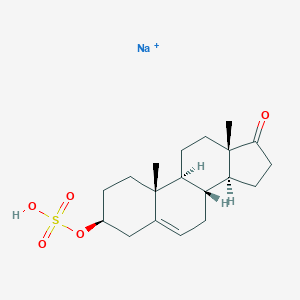
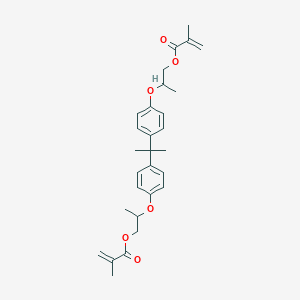
![3-[3-(4-Tert-butylphenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B159663.png)
![10-[Butyl-[methyl(propyl)amino]amino]hexadecan-7-yl hydrogen carbonate](/img/structure/B159664.png)
